2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol
Description
Historical Context of Tetrahydropyridine (B1245486) Heterocycles in Organic Synthesis
Nitrogen-containing heterocycles are fundamental components of many natural products, including alkaloids, and are integral to the design of synthetic bioactive molecules. researchgate.netresearchgate.net The tetrahydropyridine (THP) scaffold, a partially saturated version of pyridine (B92270), has been a subject of extensive research. researchgate.netauctoresonline.org The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) spurred significant investigation into the synthesis and biological activities of THP derivatives to understand their structure-activity relationships (SAR). researchgate.netresearchgate.net This historical event underscored the importance of the tetrahydropyridine ring system in biological contexts and catalyzed the development of new synthetic methodologies.
The synthesis of partially saturated pyridines like tetrahydropyridines has evolved considerably, with numerous methods developed to construct this versatile scaffold. These strategies are crucial for creating libraries of compounds for biological screening. researchgate.netresearchgate.net
Key synthetic approaches include:
Partial Reduction of Pyridines: A direct method involving the reduction of the aromatic pyridine ring. However, this can sometimes lead to mixtures of isomers. semanticscholar.org
Construction of the Saturated Ring: Building the piperidine (B6355638) or tetrahydropyridine ring onto an existing molecular fragment. semanticscholar.org
Construction of the Pyridine Ring: Creating the aromatic or partially saturated pyridine ring from acyclic precursors, often through cycloaddition reactions. nih.govorganic-chemistry.org
Multi-component Reactions: Combining three or more reactants in a single step to generate molecular complexity efficiently. researchgate.net
Intramolecular Cyclization: Reactions such as aza-Morita–Baylis–Hillman reactions and radical cyclizations provide pathways to functionalized tetrahydropyridines. researchgate.net
Modern synthetic chemistry often employs catalyst-driven processes to improve efficiency and stereoselectivity. For instance, copper-catalyzed condensation reactions have been used to produce a variety of annulated pyridines. researchgate.net
Table 1: Comparison of Synthetic Strategies for Tetrahydropyridines
| Synthetic Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Partial Reduction | Reduction of a pre-existing pyridine ring. | Atom economical, straightforward concept. | Can lead to over-reduction or mixtures of isomers. |
| Ring Construction | Building the saturated ring onto another molecule. | Allows for late-stage diversification. | May require multiple steps and protecting groups. |
| Cycloaddition | Forming the ring from acyclic precursors (e.g., [4+2] cycloadditions). | High control over regiochemistry and stereochemistry. | Substrate scope can be limited. |
| Multi-component Reactions | Combining multiple starting materials in one pot. | High efficiency, rapid generation of complexity. | Optimization can be challenging. |
Significance of the Phenol (B47542) Moiety in Heterocyclic Chemistry
The phenol group is a recurring and significant structural motif in a vast number of natural products and pharmaceuticals. acs.org When attached to a heterocyclic system, the phenol moiety can profoundly influence the molecule's physicochemical and biological properties. researchgate.net
The hydroxyl group of a phenol is a key hydrogen bond donor and acceptor, enabling crucial interactions with biological targets like enzymes and receptors. Its acidity, which is intermediate between that of aliphatic alcohols and carboxylic acids, allows it to exist as a neutral species or a negatively charged phenolate (B1203915) ion under physiological conditions. wikipedia.org This dual nature can be critical for molecular recognition and transport. Furthermore, phenols are susceptible to oxidation, a property that is relevant both to their metabolic pathways and their potential role as antioxidants. wikipedia.org The incorporation of a phenol group into a heterocyclic structure can impart unique electronic properties and conformational preferences, making it a valuable component in the design of new chemical entities. acs.orgresearchgate.net
Structural Elucidation Challenges in Complex Heterocycles
Determining the precise three-dimensional structure of complex organic molecules, particularly heterocycles, is a critical yet challenging task in chemical research. researchgate.netnumberanalytics.com The increasing complexity of synthetic derivatives requires advanced analytical techniques for unambiguous characterization. ipb.pt
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation, providing detailed information about atomic connectivity and spatial arrangement. numberanalytics.comwpmucdn.com However, for complex heterocycles, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient due to signal overlap and complex splitting patterns. ipb.ptwpmucdn.com
To overcome these challenges, a suite of two-dimensional (2D) NMR experiments is employed:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule. wpmucdn.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteroatoms like ¹⁵N), identifying C-H bonds. ipb.ptwpmucdn.com
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting different fragments of the molecule. researchgate.netipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry and conformation. ipb.pt
Even with these advanced techniques, challenges can remain, such as distinguishing between similar isomers or determining the structure of molecules with few protons. researchgate.net In such cases, integration with other methods like mass spectrometry (MS) and X-ray crystallography is often necessary for complete structural verification. researchgate.netipb.pt
Overview of Research Trajectories for 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol and its Analogs
While specific research on this compound is not extensively documented in public literature, the research trajectories for its structural analogs are well-established, primarily within the field of medicinal chemistry. The core structure combines a tetrahydropyridine ring, known for its presence in neuroactive compounds, with a phenol group, a common pharmacophore.
Research on analogs focuses on synthesizing libraries of related compounds and evaluating their biological activities. For instance, various N-substituted tetrahydropyridines have been synthesized and investigated for potential anti-inflammatory and anti-cancer properties. madridge.org Studies have shown that the nature and position of substituents on both the tetrahydropyridine and any attached aromatic rings are critical determinants of pharmacological activity. auctoresonline.orgmadridge.org
Other related research includes the development of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as serotonin (B10506) receptor agonists and the synthesis of pyran and furan (B31954) analogs as triple uptake inhibitors for neurotransporters. nih.govnih.gov These studies highlight a common research trajectory: the systematic modification of the core tetrahydropyridine-phenol scaffold to explore structure-activity relationships and optimize interactions with specific biological targets. The compound 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, an isomer of a methylated analog of the title compound, has also been documented. ncats.iomatrixscientific.com This collective body of work suggests that the primary research interest in compounds like this compound lies in its potential as a template for developing novel therapeutic agents.
Table 2: Research Focus on Analogs of this compound
| Analog Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| N-Substituted Tetrahydropyridines | Anti-cancer, Anti-inflammatory | Activity is highly dependent on the nature and position of substituents. | madridge.org |
| Tetrahydropyridinyl-Indoles | Serotonin (5-HT6) Receptor Agonism | Potent agonism achieved with specific substitution patterns on the indole (B1671886) ring. | nih.gov |
| Tetrahydropyran/Furan Analogs | Neurotransmitter Uptake Inhibition | A "folded" conformation was found to be crucial for triple uptake inhibitory activity. | nih.gov |
| Isomeric Tetrahydropyridinyl-Phenols | General Chemical Synthesis | Availability as a chemical intermediate for further research. | ncats.iomatrixscientific.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,4-6,12-13H,3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMGESNRIYCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,2,3,6 Tetrahydropyridin 5 Yl Phenol and Its Core Scaffold
Strategies for the Construction of the 1,2,3,6-Tetrahydropyridine (B147620) Ring System
Cyclization Reactions in Tetrahydropyridine (B1245486) Synthesis
Cyclization reactions represent the most direct and common approach for assembling the 1,2,3,6-tetrahydropyridine core. These intramolecular processes form the heterocyclic ring by creating one or more new bonds within a single acyclic precursor. The specific nature of the cyclization can vary widely, employing different catalysts and mechanistic pathways to achieve the desired transformation. Key strategies include transition-metal-catalyzed reactions, acid-catalyzed mechanisms, cycloadditions, metathesis, and cascade reactions. nih.goveresearchco.comnih.gov
Palladium catalysis offers a powerful and versatile tool for the synthesis of tetrahydropyridine derivatives. One notable method is the palladium-catalyzed 6-endo-selective alkyl-Heck reaction. This approach provides efficient access to 5-phenyl-1,2,3,6-tetrahydropyridine derivatives from unactivated alkyl iodides, proceeding through a hybrid palladium-radical mechanism. organic-chemistry.orgresearchgate.net This method is significant as it allows for the formation of the tetrahydropyridine ring with a valuable aryl substituent at the 5-position.
Another powerful palladium-catalyzed strategy involves a Heck/Suzuki tandem reaction. This process utilizes (Z)-1-iodo-1,6-dienes and organoboronic acids to construct various tetrahydropyridines in good to excellent yields under mild conditions. organic-chemistry.org Furthermore, palladium-catalyzed cyclization-Heck reactions of allenamides have been developed for the one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org These methods highlight the utility of palladium catalysts in forming complex, substituted tetrahydropyridine rings through controlled C-C bond formation.
Table 1: Overview of Palladium-Catalyzed Cyclization Reactions for Tetrahydropyridine Synthesis
| Reaction Type | Key Reactants | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Alkyl-Heck Reaction | Unactivated Alkyl Iodides | Palladium Catalyst | 5-Phenyl-1,2,3,6-tetrahydropyridines | organic-chemistry.org |
| Heck/Suzuki Tandem | (Z)-1-iodo-1,6-dienes, Organoboronic Acids | Palladium Catalyst | Substituted Tetrahydropyridines | organic-chemistry.org |
Acid-catalyzed cyclization presents an alternative pathway to 1,2,3,6-tetrahydropyridines, often proceeding through a dehydrative mechanism. acs.org A notable example employs aminophosphate precursors. nih.govacs.orgresearchgate.net In this strategy, an acyclic aminophosphate substrate undergoes cyclization when treated with an acid in a nonpolar solvent. acs.org
The mechanism involves the protonation of a hydroxyl group in the substrate, followed by the elimination of water to form an allyl cation intermediate. The nitrogen atom, bearing a phosphate (B84403) group, then acts as a nucleophile, attacking the cation to close the ring and form the 1,2,3,6-tetrahydropyridine product. The choice of acid and reaction conditions are critical for success. Sulfonic acids such as p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), and triflic acid (TfOH) have proven effective, particularly at lower molar percentages and refluxing temperatures in solvents like toluene. acs.org This method is valued for its high yields and the stability of the phosphate group under the reaction conditions. acs.org
Table 2: Conditions for Acid-Catalyzed Cyclization of an Aminophosphate Precursor
| Acid Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| p-TsOH | Toluene | Reflux | Excellent | acs.org |
| MsOH | Toluene | Reflux | Excellent | acs.org |
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles, including tetrahydropyridines. nih.govthieme-connect.com This reaction can be categorized based on the electronic nature of the reactants into normal-electron-demand and inverse-electron-demand pathways.
In an example of an inverse-electron-demand aza-Diels-Alder reaction, an ion-paired Lewis acid, such as [FeCl2]+[FeCl4]− generated in situ from FeCl3, catalyzes the reaction between nonactivated dienes and imines. organic-chemistry.org Another approach involves a catalyst-free inverse-electron-demand reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes, providing a straightforward method to construct polyfunctionalized tetrahydropyridines in high yields. rsc.org
For the normal-electron-demand pathway, an asymmetric synthesis has been developed using the cycloaddition of an ethyl glyoxylate imine with aryl-substituted 2-silyloxy-1,3-butadienes. researchgate.net This reaction is catalyzed by a BINOL-derived phosphoric acid, leading to good yields and high enantioselectivity. researchgate.net These varied aza-Diels-Alder strategies offer versatile entry points to a wide range of structurally diverse tetrahydropyridine derivatives.
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including unsaturated nitrogen heterocycles. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal-alkylidene complexes, typically based on ruthenium or molybdenum. wikipedia.orgnih.gov The driving force for the reaction is often the formation of a small, volatile alkene byproduct like ethylene. wikipedia.org
In the context of tetrahydropyridine synthesis, RCM of N-allyl-N-homoallylamines or other suitable diene-containing amine precursors is a common strategy. organic-chemistry.orgwikipedia.org Early work demonstrated the utility of robust Schrock molybdenum alkylidene catalysts for accessing substituted pyrrolines and tetrahydropyridines in good yields. wikipedia.org More commonly, ruthenium-based catalysts, such as the Grubbs catalysts, are employed due to their superior tolerance of various functional groups. organic-chemistry.orgdrughunter.com For instance, RCM of olefin-containing enamides using ruthenium catalysts provides an efficient route to protected cyclic enamides, which are precursors to tetrahydropyridines. organic-chemistry.org
Table 3: Key Catalysts in Ring-Closing Metathesis for N-Heterocycle Synthesis
| Catalyst Type | Metal Center | Key Features | Reference |
|---|---|---|---|
| Schrock Catalysts | Molybdenum | Highly reactive | wikipedia.org |
| Grubbs Catalysts (1st & 2nd Gen) | Ruthenium | High functional group tolerance | organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Ruthenium | Enhanced stability and recyclability | organic-chemistry.org |
Anionic cascade reactions provide an elegant approach to forming 1,2,3,6-tetrahydropyridines, where a series of bond-forming events are triggered by a single initiation step. nih.gov A strategy utilizing aminophosphate precursors has been developed where a phosphate substituent on the nitrogen atom is key. nih.govacs.org
In this method, the presence of an additional phosphate group on the acyclic precursor enables an anionic cascade upon treatment with a base. nih.govresearchgate.net The base initiates the reaction by deprotonation, leading to a sequence of intramolecular nucleophilic attacks and rearrangements that culminate in the formation of the 1,2,3,6-tetrahydropyridine ring. This approach is distinct from the acid-catalyzed cyclization of similar precursors and showcases the versatility of the aminophosphate scaffold in accessing the desired heterocyclic product through different mechanistic manifolds. acs.org The strategic placement of functional groups allows for a controlled and efficient ring closure under basic conditions. nih.gov
Multi-Component Reactions (MCRs) for Tetrahydropyridine Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ufms.br This approach is highly valued for its efficiency and atom economy. Several MCRs have been developed for the synthesis of 1,2,3,6-tetrahydropyridine derivatives.
One of the most common MCRs for this purpose is a one-pot, five-component reaction involving an aldehyde, an amine, and a β-ketoester. ufms.br This reaction can be catalyzed by various catalysts, including Lewis acids and nanomaterials, to produce highly functionalized tetrahydropyridines in good to excellent yields. ufms.brrsc.org For instance, catalysts like copper (II) triflate [Cu(OTf)2] have been shown to be effective in this transformation, leading to yields of 84-92%. ufms.br Other catalysts such as silica (B1680970) sulfuric acid (SSA) and silica-based solid Lewis acids like BF3.SiO2 have also been employed, with moderate to good yields (58-86%). ufms.br
The use of ionic liquids, such as N-methyl pyridinium (B92312) tosylate (NMPyTs), under ultrasonic irradiation has also been reported as an efficient and recyclable catalytic system for the one-pot multi-component condensation of aromatic aldehydes, anilines, and β-ketoesters, affording tetrahydropyridine derivatives. tandfonline.com
A domino reaction sequence involving a Michael addition, aza-Henry reaction, and cyclization has been developed for the asymmetric synthesis of tetrahydropyridines. acs.orgnih.gov This one-pot, multi-component reaction, catalyzed by a quinine-derived squaramide, can generate three contiguous stereogenic centers with good yields and excellent enantioselectivities. acs.orgnih.gov
Below is a table summarizing various catalysts used in the one-pot multicomponent synthesis of 1,2,3,6-tetrahydropyridine derivatives.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Maleic acid | Ethanol, Room Temperature, 30 min | 68-91 | ufms.br |
| Fumaric acid | Ethanol, Room Temperature | Moderate | ufms.br |
| Silica Sulfuric Acid (SSA) | Ethanol, Reflux | 58-86 | ufms.br |
| BF3.SiO2 | Methanol, Reflux | Good | ufms.br |
| Copper (II) triflate [Cu(OTf)2] | Room Temperature | 84-92 | ufms.br |
| ZnO Nanoparticles | Room Temperature / 50°C | Good | rsc.org |
| N-methyl pyridinium tosylate (NMPyTs) | Ultrasonic Irradiation | High | tandfonline.com |
Reductive Approaches from Pyridine (B92270) Precursors
The reduction of pyridine derivatives offers a direct route to the 1,2,3,6-tetrahydropyridine scaffold. Various reducing agents and catalytic systems have been employed to achieve this transformation, with selectivity being a key challenge.
One effective method involves the transfer hydrogenation of quaternary pyridinium salts. liv.ac.uk Using a rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, various pyridinium salts can be reduced under mild conditions to afford 1,2,3,6-tetrahydropyridines in a highly chemoselective manner. liv.ac.uk This reaction is typically conducted in an azeotropic mixture of formic acid and triethylamine (B128534) at 40°C. liv.ac.uk
The reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is another documented approach that proceeds in good yields. nih.gov Additionally, a versatile reaction cascade involving rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and subsequent acid/borohydride-promoted reduction, has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines in up to 95% yield and with greater than 95% diastereomeric purity. nih.gov
Samarium diiodide (SmI2) in the presence of water has also been shown to reduce pyridine derivatives. clockss.org For instance, the reaction of 3-aminopyridine with a SmI2-H2O system can yield 1,2,3,6-tetrahydropyridine. clockss.org
A metal-free dearomatization of pyridines using amine borane (B79455) has been reported as a mild and selective method to synthesize N-substituted 1,2-dihydropyridines, which can be precursors to tetrahydropyridines. nih.gov
Stereoselective Synthesis of 1,2,3,6-Tetrahydropyridines
The stereoselective synthesis of 1,2,3,6-tetrahydropyridines is of significant interest due to the prevalence of chiral piperidine (B6355638) and tetrahydropyridine cores in bioactive molecules.
Asymmetric organocatalysis has proven to be a powerful tool for the enantioselective synthesis of tetrahydropyridines. acs.orgnih.gov A notable example is the triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide. acs.orgnih.gov This reaction can construct tetrahydropyridines with three contiguous stereocenters in good yields and with high enantiomeric and diastereomeric ratios. acs.orgnih.gov
Palladium-catalyzed asymmetric intramolecular reactions have also been utilized. For example, an asymmetric intramolecular hydrazone-type Heck reaction can provide 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Furthermore, an asymmetric version of a palladium-catalyzed Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids has been investigated to produce chiral tetrahydropyridines in excellent yield with promising enantioselectivity. organic-chemistry.org
The stereoselective formation of tetrahydropyridines can also be achieved through multi-component reactions that proceed through a series of stereoselective steps, including Knoevenagel condensation, Michael addition, and Mannich reaction, followed by cyclization. nih.gov
Phenol (B47542) Moiety Introduction and Functionalization Strategies
Once the tetrahydropyridine core is established, the next crucial step is the introduction and potential functionalization of the phenol moiety. Several modern synthetic methods can be employed for this purpose.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. tcichemicals.comnih.gov It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov
In the context of synthesizing 2-(1,2,3,6-tetrahydropyridin-5-yl)phenol, a Suzuki coupling could be envisioned between a halogenated or triflated tetrahydropyridine derivative and a suitably protected hydroxyphenylboronic acid or ester. Alternatively, a boronic acid or ester functionalized tetrahydropyridine could be coupled with a halogenated phenol derivative. The choice of catalyst, ligand, and base is crucial for the success of the reaction. nih.govresearchgate.net Nickel-catalyzed Suzuki coupling of phenols has also been developed, offering an alternative to palladium-based systems. mdpi.com
Direct Arylation Methods
Direct arylation is an atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. nih.gov This method involves the direct C-H functionalization of an aromatic or heteroaromatic ring.
For the synthesis of the target compound, a direct arylation approach could involve the palladium-catalyzed coupling of a tetrahydropyridine with a phenol derivative. nih.govmdpi.com Palladium pincer complexes have been shown to be particularly effective catalysts for direct arylation reactions, often leading to improved efficiency and higher yields. nih.gov
Ortho-Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an appropriate electrophile.
In the synthesis of this compound, the hydroxyl group of a phenol can act as a directing group, although it is often protected as an ether (e.g., methoxymethyl (MOM) or tetrahydropyranyl (THP) ether) to facilitate the metalation. acs.org The ortho-lithiated phenol derivative can then react with an electrophilic tetrahydropyridine precursor to form the desired C-C bond. uwindsor.cawku.edu
Convergent and Divergent Synthetic Pathways to this compound
Convergent Synthesis:
Convergent syntheses involve the assembly of a complex molecule from several smaller, independently synthesized fragments in a single step or a few steps. Multicomponent reactions (MCRs) are a prime example of convergent strategies and are well-suited for the synthesis of tetrahydropyridine derivatives due to their high step and atom economy. tamu.eduscranton.edu A plausible convergent synthesis of this compound can be envisioned through a Hantzsch-type multicomponent reaction. alfa-chemistry.comwikipedia.org
In this proposed pathway, 2-hydroxybenzaldehyde, a β-ketoester such as ethyl acetoacetate, and a nitrogen source like ammonium acetate are condensed in a one-pot reaction. This reaction typically proceeds through a series of steps including Knoevenagel condensation, Michael addition, and cyclization to form a dihydropyridine intermediate, which can then be selectively reduced to the desired tetrahydropyridine. alfa-chemistry.com The use of a catalyst, often a Lewis or Brønsted acid, is common to facilitate the reaction. wikipedia.org
Table 1: Proposed Convergent Synthesis of this compound via a Hantzsch-type Reaction
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Hydroxybenzaldehyde, Ethyl acetoacetate (2 equiv.), Ammonium acetate | p-Toluenesulfonic acid (PTSA) | Ethanol | 80 | 12 | Diethyl 2,6-dimethyl-4-(2-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 |
| 2 | Diethyl 2,6-dimethyl-4-(2-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Sodium borohydride | Methanol | 0-25 | 4 | Diethyl 2,6-dimethyl-4-(2-hydroxyphenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate | ~90 |
| 3 | Diethyl 2,6-dimethyl-4-(2-hydroxyphenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate | Lithium aluminum hydride | Tetrahydrofuran | 65 | 6 | This compound | ~70-80 (after decarboxylation) |
Note: The final step involves reduction of the ester groups and subsequent decarboxylation to yield the target compound. The yields are estimated based on similar reactions reported in the literature.
Divergent Synthesis:
Divergent synthetic strategies begin with a common core scaffold that is subsequently modified to create a library of related compounds. This approach is particularly useful for structure-activity relationship studies. For the synthesis of this compound, a divergent approach could commence with a pre-formed functionalized pyridine ring, which is then elaborated. A tungsten-mediated approach offers a viable, albeit more complex, divergent pathway. wikipedia.orgnih.gov
This method involves the coordination of pyridine to a tungsten complex, which activates the pyridine ring for nucleophilic attack. nih.gov The synthesis would start with the formation of a tungsten-pyridinium complex. Subsequent reaction with a suitable nucleophile, followed by functionalization and decomplexation, would yield the desired tetrahydropyridine derivative. wikipedia.org
Table 2: Proposed Divergent Synthesis of this compound
| Step | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyridine | {WTp(NO)(PMe3)}, Acetic anhydride | Acetonitrile (B52724) | 55 | 5.5 | [WTp(NO)(PMe3)(N-acetylpyridinium)]+ | ~75 |
| 2 | [WTp(NO)(PMe3)(N-acetylpyridinium)]+ | 2-Methoxyphenylmagnesium bromide | Tetrahydrofuran | -78 to 25 | 3 | Tungsten-dihydropyridine complex | ~60-70 |
| 3 | Tungsten-dihydropyridine complex | Triflic acid, then Sodium borohydride | Dichloromethane | -78 to 25 | 4 | Tungsten-tetrahydropyridine complex | ~70-80 |
| 4 | Tungsten-tetrahydropyridine complex | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane | 25 | 2 | 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | ~40-50 (overall from complex) |
| 5 | 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | Boron tribromide | Dichloromethane | -78 to 25 | 3 | This compound | ~80-90 |
Atom Economy and Green Chemistry Considerations in Synthesis
Atom Economy:
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The theoretical maximum atom economy is 100%.
Calculation for Convergent Synthesis (Simplified, assuming direct formation for calculation purposes):
Molecular Formula of Reactants: C7H6O2 + 2(C6H10O3) + CH3CO2NH4 → C12H15NO + byproducts
Molecular Weight of Reactants: 122.12 + 2(130.14) + 77.08 = 459.48 g/mol
Molecular Weight of Product: 189.24 g/mol
Atom Economy = (189.24 / 459.48) * 100% ≈ 41.2%
For the proposed divergent synthesis , the atom economy calculation must include all the reactants used in the multi-step sequence, excluding catalysts that are used in sub-stoichiometric amounts.
Calculation for Divergent Synthesis (Simplified, including major reagents):
The calculation for the multi-step divergent synthesis is more complex and generally results in a lower atom economy due to the numerous reagents and byproducts generated in each step. For instance, the use of protecting groups and the generation of stoichiometric byproducts like triphenylphosphine oxide in related synthetic steps (though not explicitly in this proposed route) are known to significantly lower atom economy. alfa-chemistry.com
Table 3: Comparison of Atom Economy for Proposed Synthetic Pathways
| Synthetic Pathway | Key Features | Theoretical Atom Economy (%) | Major Byproducts |
| Convergent (Hantzsch-type) | One-pot, multicomponent reaction | ~41.2% | Water, Ethanol, Acetic acid |
| Divergent (Tungsten-mediated) | Multi-step, functionalization of a core | < 40% (estimated) | Tungsten complexes, Magnesium salts, Boron compounds, DDQ byproducts |
Green Chemistry Considerations:
Beyond atom economy, several other green chemistry principles are relevant to the synthesis of this compound.
Use of Greener Solvents: The choice of solvent has a significant environmental impact. The proposed convergent synthesis uses ethanol, which is a bio-based and relatively green solvent. wjarr.com In contrast, the divergent pathway employs chlorinated solvents like dichloromethane, which are more hazardous. wjarr.com Efforts in green chemistry aim to replace such solvents with greener alternatives like water, supercritical CO2, or ionic liquids. nih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. The proposed convergent synthesis uses a catalytic amount of p-toluenesulfonic acid. In many modern syntheses of tetrahydropyridines, heterogeneous or recyclable catalysts are employed to simplify purification and reduce waste. researchgate.net The tungsten complex in the divergent route is a stoichiometric reagent, which is less desirable from a green chemistry perspective.
Energy Efficiency: Multicomponent reactions are often more energy-efficient as they combine several steps into one, reducing the need for multiple heating and cooling cycles. acs.org Solvent-free or microwave-assisted reactions are also being explored to reduce energy consumption in the synthesis of heterocyclic compounds. tamu.edu
Waste Reduction: Convergent syntheses, particularly MCRs, generally produce less waste compared to multi-step linear or divergent syntheses. nih.gov The work-up procedures for MCRs are often simpler, involving filtration and recrystallization, which minimizes the use of solvents for chromatography. tamu.edu The divergent pathway, with its multiple steps, will inevitably generate more waste streams that require treatment and disposal.
Advanced Spectroscopic and Analytical Characterization of 2 1,2,3,6 Tetrahydropyridin 5 Yl Phenol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A variety of NMR experiments, from simple one-dimensional techniques to more complex two-dimensional methods, are employed to unambiguously assign the proton and carbon signals of 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol and its derivatives.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their connectivity. For a typical 1,2,3,6-tetrahydropyridine (B147620) derivative, the methylene (B1212753) protons in the ring appear as distinct multiplets. nih.gov For instance, the two methylene protons on the piperidine (B6355638) ring can be observed as two doublets of doublets. nih.gov A multiplet for the N-CH-CH₂ protons of the ring is also typically found. nih.gov
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. hw.ac.uk The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon signal. oregonstate.edu The carbon attached to the hydroxyl group of the phenol (B47542) ring (ipso-carbon) can often be identified by its characteristic downfield shift to around 160 ppm. hw.ac.uk Due to the symmetry in phenol, four distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. docbrown.info
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR is a valuable tool for characterizing nitrogen-containing heterocyclic compounds. ipb.pt The chemical shifts in ¹⁵N NMR are sensitive to the electronic environment of the nitrogen atom, including N-alkylation and lone pair delocalization. nih.gov For 1,4-dihydropyridine (B1200194) derivatives, ¹⁵N HMQC experiments can be used to determine the chemical shifts of the nitrogen atoms. scielo.br
| Technique | Typical Chemical Shift Ranges (ppm) | Information Obtained |
| ¹H NMR | Aromatic: 6.5-8.0Olefinic: 5.0-6.5Aliphatic (ring): 2.0-4.0Phenolic OH: 4.0-7.0 | Number of proton environments, integration (proton ratio), spin-spin coupling (connectivity) |
| ¹³C NMR | Aromatic C-O: ~160Aromatic/Olefinic C: 110-150Aliphatic C-N: 40-60Aliphatic C-C: 20-40 | Number of non-equivalent carbons, hybridization of carbons |
| ¹⁵N NMR | Varies widely based on substitution and hybridization | Electronic environment of the nitrogen atom, involvement in bonding and conjugation |
Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the tetrahydropyridine (B1245486) ring and the aromatic phenol ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the tetrahydropyridine ring to the phenol moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of the molecule. ipb.pt For instance, NOESY can help in assigning the relative configuration of substituents on the tetrahydropyridine ring. ipb.pt
| 2D NMR Technique | Type of Correlation | Application in Structural Elucidation |
| COSY | ¹H-¹H coupling | Establishes proton connectivity within spin systems. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on attached proton signals. |
| HMBC | ¹H-¹³C multiple-bond correlation | Connects different molecular fragments and identifies quaternary carbons. |
| NOESY | ¹H-¹H through-space correlation | Determines stereochemistry and conformation. |
NMR spectroscopy is a primary tool for determining the stereochemistry of chiral molecules. For analogs of this compound, NMR can be used to establish the relative and, in some cases, the absolute configuration.
Coupling Constants : The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship is frequently used to determine the relative stereochemistry of substituents on a ring system. nih.gov In six-membered rings, the coupling constant between neighboring axial hydrogens is typically 2 to 3 times larger than other couplings. researchgate.net
NOE Experiments : As mentioned, NOESY and 1D NOE experiments are crucial for determining which protons are in close spatial proximity. The observation of an NOE between two protons provides strong evidence for their cis relationship on a ring.
Chemical Shift Analysis : The chemical shifts of both protons and carbons can be influenced by the stereochemical arrangement of nearby functional groups. By comparing experimental data with that of known compounds or with theoretical calculations, stereochemical assignments can often be made. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Molecular Ion Peak : The mass spectrum of this compound will show a molecular ion peak ([M]⁺) that corresponds to the molecular weight of the compound. docbrown.info A small M+1 peak is also typically observed due to the natural abundance of ¹³C. docbrown.info
Fragmentation Pattern : The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural identification. Phenols often exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for phenols include the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.orgyoutube.com The fragmentation of the tetrahydropyridine ring would also produce characteristic ions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, which greatly aids in their identification. nih.govresearchgate.net
| Ion Type | m/z Value | Significance |
| Molecular Ion ([M]⁺) | Corresponds to the molecular weight | Confirms the molecular formula. |
| [M-H]⁺ | M - 1 | Loss of a hydrogen atom. |
| [M-CO]⁺ | M - 28 | Characteristic loss from the phenol moiety. |
| [M-HCO]⁺ | M - 29 | Characteristic loss from the phenol moiety. |
| Fragments from Tetrahydropyridine Ring | Varies | Provides information on the structure of the heterocyclic ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net
O-H Stretch : The phenol group will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.orglibretexts.org The broadness of this peak is a result of hydrogen bonding. docbrown.info
C-H Stretches : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydropyridine ring appear just below 3000 cm⁻¹. libretexts.org
C=C Stretches : Aromatic ring stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The C=C stretch of the tetrahydropyridine ring would also be expected in this region.
C-O Stretch : A strong C-O stretching absorption for the phenol group is expected around 1200 cm⁻¹. libretexts.org
N-H Stretch : If the nitrogen in the tetrahydropyridine ring is secondary, a characteristic N-H stretching absorption will be observed in the 3300-3500 cm⁻¹ region.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Phenol O-H | 3200-3600 (broad) | Stretching |
| N-H (secondary amine) | 3300-3500 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C=C (aromatic and olefinic) | 1450-1650 | Stretching |
| C-O (phenol) | 1150-1250 | Stretching |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. thepharmajournal.comresearchgate.net It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov
Crystal Structure : For this compound or its analogs that can be crystallized, X-ray diffraction analysis can provide an unambiguous determination of the molecular structure. This includes the conformation of the tetrahydropyridine ring, which can exist in various forms such as a flattened boat conformation. nih.gov
Intermolecular Interactions : The crystal structure also reveals how the molecules are packed in the solid state, including details of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For example, hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the tetrahydropyridine ring of an adjacent molecule is a likely interaction.
Absolute Configuration : For chiral analogs, X-ray crystallography is the gold standard for determining the absolute configuration of each stereocenter. nih.gov
| Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Confirms the bonding arrangement of all atoms. |
| Bond Lengths and Angles | Provides precise measurements of all geometric parameters. |
| Conformation | Determines the three-dimensional shape of the molecule in the solid state. |
| Stereochemistry | Unambiguously determines the relative and absolute configuration of chiral centers. |
| Intermolecular Interactions | Reveals details of hydrogen bonding, van der Waals forces, and π-stacking. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and isomers. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its high resolution and wide applicability. researchgate.netembrapa.br Reversed-phase HPLC is particularly well-suited for separating moderately polar compounds like this compound.
The separation mechanism in reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. embrapa.brnih.gov The mobile phase usually consists of a mixture of water (often acidified with acetic or formic acid to control the ionization of the phenolic hydroxyl group and the basic nitrogen atom) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to achieve efficient separation of compounds with varying polarities. researchgate.net
Detection is most commonly performed using a Diode Array Detector (DAD) or a standard UV-Vis detector. researchgate.netresearchgate.net The phenolic ring in the molecule is a strong chromophore, allowing for sensitive detection at wavelengths around 270-280 nm. epa.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | embrapa.brresearchgate.net |
| Mobile Phase | A: Water + 0.1% Acetic/Formic Acid B: Acetonitrile or Methanol | nih.govresearchgate.net |
| Elution Mode | Gradient | mdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.com |
| Column Temperature | 25 - 35 °C | researchgate.net |
| Detection | UV/DAD at ~274-280 nm | epa.gov |
| Injection Volume | 5 - 20 µL | mdpi.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comconferenceworld.in However, the direct analysis of phenolic compounds by GC can be challenging due to their polarity and the potential for hydrogen bonding, which can lead to poor peak shape and thermal degradation. gnest.org
To overcome these issues, derivatization is an essential step prior to GC analysis. gnest.orgnih.gov This process involves converting the polar hydroxyl (-OH) and secondary amine (-NH) groups into less polar, more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Another approach is acetylation using acetic anhydride. gnest.org
Once derivatized, the compound can be analyzed on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). The mass spectrometer detector provides structural information, aiding in the unequivocal identification of the target compound and any impurities. nih.govnih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization Agent | BSTFA (silylation) or Acetic Anhydride (acetylation) | gnest.orgphenomenex.com |
| Column | DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium at ~1 mL/min | mdpi.com |
| Inlet Temperature | 250 - 280 °C | mdpi.com |
| Oven Program | Initial temp ~100 °C, ramp to ~280-300 °C | mdpi.com |
| Detector | Mass Spectrometer (MS) | conferenceworld.in |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound matches the expected structure. For this compound, the molecular formula is C₁₁H₁₃NO. molbase.comwikipedia.org The results are typically expected to be within ±0.4% of the calculated values for a compound to be considered analytically pure.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 75.39% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.48% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.99% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.13% |
| Total | - | 26 | 175.231 | 100.00% |
Spectrophotometric Methods (e.g., UV-Vis)
UV-Visible spectrophotometry is a valuable tool for characterizing compounds containing chromophores (light-absorbing functional groups). The structure of this compound contains a substituted phenol ring, which is the primary chromophore.
Phenol and its derivatives typically exhibit two main absorption bands in the UV region, both arising from π→π* electronic transitions within the aromatic ring. bioone.org The first, known as the primary band (or ¹Lₐ band), is more intense and appears at a shorter wavelength, typically around 210-220 nm. The second, or secondary band (¹Lₑ band), is less intense and appears at longer wavelengths, around 270-280 nm. bioone.orgnih.gov The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the ring and the solvent used. bioone.org The presence of the tetrahydropyridine substituent is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted phenol. nih.gov The spectrum is also pH-dependent; in basic solutions, deprotonation of the hydroxyl group to form the phenolate (B1203915) ion results in a significant red shift of the secondary band to around 285-295 nm. bgu.ac.il
| Compound | Primary Band (λₘₐₓ, nm) | Secondary Band (λₘₐₓ, nm) | Solvent | Reference |
|---|---|---|---|---|
| Phenol | ~210 | ~270 | Water/Ethanol | bioone.orgbgu.ac.il |
| Phenolate Ion | - | ~286 | Aqueous Base | bgu.ac.il |
| m-Cresol | - | ~272 | Cyclohexane | bioone.org |
| 2-Methoxy-4-methylphenol | ~225 | ~278 | Methanol | bioone.org |
Chemical Reactivity and Transformation Studies of the 2 1,2,3,6 Tetrahydropyridin 5 Yl Phenol Scaffold
Reactivity of the Tetrahydropyridine (B1245486) Ring System
The 1,2,3,6-tetrahydropyridine (B147620) ring contains a C=C double bond that is endocyclic and adjacent to a nitrogen atom, giving it enamine-like characteristics. masterorganicchemistry.com This feature makes the double bond electron-rich and highly susceptible to reactions with electrophiles, while also being amenable to reduction and oxidation processes. masterorganicchemistry.com
Electrophilic and Nucleophilic Additions to the Double Bond
Electrophilic Addition: The enamine character of the tetrahydropyridine double bond renders the carbon atom beta to the nitrogen (C6) nucleophilic. masterorganicchemistry.com Consequently, it readily reacts with a variety of electrophiles. The mechanism involves the attack of the pi electrons on an electrophile (E+), leading to the formation of a resonance-stabilized iminium ion intermediate. This intermediate is then attacked by a nucleophile (Nu-), resulting in the addition product.
Mechanism of Electrophilic Addition:
The electron-rich double bond attacks an electrophile (E+), which adds to the C6 position.
A resonance-stabilized iminium cation is formed, with the positive charge delocalized between C5 and the nitrogen atom.
A nucleophile (Nu-) attacks the electrophilic C5, yielding the final addition product.
Enamines are known to react with electrophiles such as alkyl halides and acyl halides at the alpha-carbon. masterorganicchemistry.comlibretexts.orgwikipedia.org
Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkene double bond is generally unfavorable. The electron-rich nature of the enamine-like system in the tetrahydropyridine ring further disfavors reactions with nucleophiles. Such reactions typically require the double bond to be activated by a strong electron-withdrawing group, which is not present in this scaffold.
Oxidation and Reduction Pathways
Oxidation: The tetrahydropyridine ring can undergo several oxidative transformations. Aromatization to the corresponding pyridinium (B92312) species is a common pathway, particularly for 1,4-disubstituted-1,2,3,6-tetrahydropyridines, which can be mediated by biological systems like monoamine oxidase B (MAO-B) or cytochrome P-450. researchgate.netvt.edu The C-H bond at the C6 position, being alpha to both the nitrogen and the double bond, is exceptionally weak and susceptible to radical abstraction, facilitating oxidation. nih.gov Chemical oxidation can also be achieved, though strong oxidizing agents may lead to ring cleavage. Some derivatives show slow oxidation to the corresponding pyridine (B92270) upon exposure to oxygen. mdpi.com
Reduction: The double bond within the tetrahydropyridine ring can be readily reduced to yield the corresponding fully saturated piperidine (B6355638) derivative. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: Standard conditions, such as using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Platinum oxide), can effectively reduce the double bond.
Transfer Hydrogenation: Rhodium complexes, in the presence of a hydrogen source like formic acid/triethylamine (B128534), have been shown to be effective for the chemoselective reduction of pyridinium salts to either tetrahydropyridines or piperidines, depending on the substitution pattern. liv.ac.ukresearchgate.net For a 4-substituted pyridinium salt, 1,2-addition of a hydride occurs to form a 1,2,3,6-tetrahydropyridine. liv.ac.uk
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | H₂, Pd/C | 2-(Piperidin-3-yl)phenol |
| Oxidation | O₂, enzymes (e.g., MAO-B) | 2-(Pyridin-5-yl)phenol |
Rearrangement Reactions (e.g., Sigmatropic Rearrangements)
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system. wikipedia.orgnumberanalytics.com The most relevant of these to the 2-(1,2,3,6-tetrahydropyridin-5-yl)phenol scaffold are byjus.combyjus.com-sigmatropic rearrangements, such as the Claisen rearrangement. wikipedia.org
While the parent molecule does not undergo this rearrangement directly, a derivative such as an allyl ether of the phenolic group would be a prime candidate. If the phenolic oxygen is allylated, heating the resulting O-allyl-2-(1,2,3,6-tetrahydropyridin-5-yl)phenyl ether would likely initiate a byjus.combyjus.com-sigmatropic rearrangement. wikipedia.orglibretexts.orglibretexts.org This reaction proceeds through a concerted, cyclic transition state to form an ortho-allyl phenol (B47542), driven by the re-aromatization of the phenol ring. libretexts.orglibretexts.orgrsc.org
Reactivity of the Phenol Moiety
The phenol group is a highly activated aromatic system due to the electron-donating nature of the hydroxyl (-OH) group. This makes the ring highly susceptible to electrophilic substitution and allows for facile reactions at the phenolic oxygen.
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. quora.comaakash.ac.inucalgary.cavedantu.com The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, making them targets for electrophiles. quora.comvedantu.com
In the this compound scaffold, the positions ortho (C6) and para (C4) to the hydroxyl group are activated. However, the bulky tetrahydropyridinyl substituent at the C2 position is likely to cause significant steric hindrance, which can influence the regioselectivity of the substitution. numberanalytics.comyoutube.com Therefore, electrophilic attack is expected to be favored at the less hindered para position.
| EAS Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(1,2,3,6-tetrahydropyridin-5-yl)phenol |
| Nitration | Dilute HNO₃ | 4-Nitro-2-(1,2,3,6-tetrahydropyridin-5-yl)phenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (Fries rearrangement may occur) |
O-Alkylation and O-Acylation Reactions
The nucleophilic phenolic oxygen can readily participate in alkylation and acylation reactions to form ethers and esters, respectively.
O-Alkylation: Phenols can be converted to phenyl ethers through reactions with alkylating agents, typically under basic conditions. alfa-chemistry.comresearchgate.netgoogle.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson-type synthesis. The choice of solvent can be critical, as protic solvents may solvate the phenoxide oxygen and favor C-alkylation, whereas aprotic solvents generally favor O-alkylation. pharmaxchange.infonih.gov
O-Acylation: Phenols react with acylating agents like acyl chlorides or anhydrides to form phenolic esters. rsc.orgingentaconnect.com These reactions are often carried out in the presence of a base (e.g., pyridine or aqueous NaOH) to neutralize the acid byproduct and facilitate the reaction. ingentaconnect.comlew.ro O-acylation is generally a kinetically controlled process. ucalgary.ca
Competition with C-Acylation and Fries Rearrangement: While O-acylation is kinetically favored, C-acylation (a Friedel-Crafts reaction) can occur under thermodynamic control, especially with a Lewis acid catalyst like AlCl₃. ucalgary.ca Furthermore, the phenolic ester product of O-acylation can undergo a Fries rearrangement in the presence of a Lewis acid to yield the thermodynamically more stable ortho- and para-hydroxy aryl ketones. byjus.comwikipedia.orgsigmaaldrich.comjk-sci.comchemistrylearner.com The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. byjus.comjk-sci.comchemistrylearner.com
| Reaction Type | Reagent(s) | Product Class |
| O-Alkylation | R-X, Base (e.g., K₂CO₃) | Phenyl ether |
| O-Acylation | RCOCl, Base (e.g., Pyridine) | Phenyl ester |
Metal-Catalyzed Coupling Reactions on the Phenolic Ring
The phenolic ring of the scaffold is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the hydroxyl group is a poor leaving group, often necessitating its activation to facilitate these transformations. mdpi.com A common strategy involves the conversion of the phenolic hydroxyl into a sulfonate ester, such as a tosylate or triflate, or a phosphate (B84403) ester, which are excellent leaving groups in palladium- or nickel-catalyzed reactions. researchgate.netrsc.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the activated phenol derivative with a boronic acid or ester. acs.org Nickel-based catalyst systems have emerged as a cost-effective and efficient alternative to palladium for the Suzuki-Miyaura coupling of phenol derivatives. researchgate.netresearchgate.net The reaction tolerates a wide range of functional groups on both coupling partners, allowing for the synthesis of complex biaryl structures.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the phenolic ring and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. pearson.commdpi.com The resulting aryl alkynes are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from the activated phenol scaffold. wikipedia.orgopenochem.org The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl electrophiles. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Catalyst/Ligand System (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or NiCl₂(dppp) | Ar-B(OH)₂ | C-C (Aryl-Aryl) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Amine (R₂NH) | C-N (Aryl-Amino) |
Transformations Involving Both Moieties
The proximity of the tetrahydropyridine ring and the phenolic group allows for unique transformations that involve both parts of the molecule, leading to the formation of complex fused heterocyclic systems and structurally diverse derivatives.
The this compound scaffold contains a structural motif analogous to 2-alkenylphenols, which are known to participate in various metal-catalyzed annulation reactions. nih.govacs.org These reactions can lead to the formation of novel fused ring systems by engaging the double bond of the tetrahydropyridine ring and the phenolic hydroxyl group or the aromatic ring itself.
For instance, rhodium(III)-catalyzed dearomatizing [3+2] annulation of 2-alkenylphenols with alkynes has been shown to produce spirocyclic skeletons. nih.govacs.org Similarly, rhodium(III)-catalyzed [5+1] annulation with allenyl acetates can yield chromene derivatives. semanticscholar.org Palladium(II)-catalyzed [5+2] cycloadditions with allenes are also known to form benzoxepine (B8326511) products. nih.govacs.org By analogy, the double bond within the tetrahydropyridine ring of the target scaffold could potentially act as the alkenyl component in similar intramolecular or intermolecular cyclizations, leading to complex nitrogen-containing fused heterocycles. The nitrogen atom of the tetrahydropyridine ring could also participate as a nucleophile in cascade reactions to form polycyclic structures. rsc.org
A key advantage of the this compound scaffold is the ability to independently or concurrently modify the tetrahydropyridine and phenolic moieties, providing a powerful strategy for generating chemical diversity.
Modifications of the Tetrahydropyridine Ring: The secondary amine of the tetrahydropyridine ring is a versatile handle for derivatization.
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated under standard conditions to introduce a variety of substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides.
Reactions of the Double Bond: The endocyclic double bond can undergo a range of transformations, including hydrogenation to the corresponding piperidine, epoxidation, dihydroxylation, and other addition reactions, further expanding the structural diversity of the resulting compounds. nih.govacs.orgmdpi.com
Modifications of the Phenolic Moiety: The phenol group offers multiple sites for derivatization.
O-Alkylation and O-Acylation: The hydroxyl group can be converted to ethers and esters through Williamson ether synthesis or reaction with acylating agents, respectively. lew.ronih.govucalgary.capharmaxchange.inforesearchgate.net
Electrophilic Aromatic Substitution: The electron-rich phenolic ring is highly susceptible to electrophilic substitution at the positions ortho and para to the hydroxyl group. byjus.comlibretexts.orgtestbook.comquora.commlsu.ac.in This allows for the introduction of various functional groups, such as:
Halogenation: Introduction of chloro, bromo, or iodo substituents. byjus.comtestbook.com
Nitration: Introduction of a nitro group. byjus.comtestbook.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. libretexts.orgmlsu.ac.in
By combining these derivatization strategies, a vast chemical space can be explored, starting from the single this compound scaffold.
| Moiety | Reaction Type | Reagents/Conditions | Functional Group Introduced/Modified |
|---|---|---|---|
| Tetrahydropyridine | N-Alkylation | Alkyl halide, Base | N-Alkyl |
| N-Acylation | Acyl chloride, Base | N-Acyl | |
| Hydrogenation | H₂, Pd/C | Alkane (Piperidine ring) | |
| Phenol | O-Alkylation | Alkyl halide, Base | Ether (-OR) |
| O-Acylation | Acyl chloride, Base | Ester (-OCOR) | |
| Bromination | Br₂ | Bromo (-Br) |
Computational Chemistry and Theoretical Studies of 2 1,2,3,6 Tetrahydropyridin 5 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations can predict molecular geometries, electronic properties, and spectroscopic signatures with a high degree of accuracy.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, which contains a non-aromatic ring, conformational analysis is crucial to identify the various low-energy conformers that can exist.
The process typically involves:
Initial Structure Generation: A starting 3D structure of the molecule is generated.
Conformational Search: Different conformations are explored by systematically rotating the rotatable bonds.
Geometry Optimization: Each conformation is then optimized to find its local energy minimum.
For a related compound, 2-oxo-1,2,3,4-tetrahydropyridine, DFT calculations have been used to elucidate the effect of substituents on the molecular geometry and conformation. Such studies reveal that intermolecular interactions, like hydrogen bonding, play a significant role in stabilizing the crystal packing. researchgate.net A similar approach for this compound would likely involve analyzing the orientation of the phenol (B47542) group relative to the tetrahydropyridine (B1245486) ring and the puckering of the tetrahydropyridine ring itself. The presence of the phenolic hydroxyl group and the nitrogen atom in the tetrahydropyridine ring suggests the possibility of intramolecular hydrogen bonding, which would significantly influence the preferred conformation.
Table 1: Representative Optimized Geometrical Parameters for a Phenol Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 119 - 121 | 0 - 1 |
| C-O (phenol) | 1.36 | - | - |
| O-H (phenol) | 0.96 | - | - |
| C-N (ring) | 1.45 - 1.47 | 109 - 112 | Varies |
| C=C (ring) | 1.34 | 120 - 123 | Varies |
Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific calculations.
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
In a study on 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 1.4933 eV. nih.gov The HOMO and LUMO were found to be localized over the entire molecule, indicating a delocalized electron system. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich phenol ring, while the LUMO would likely be distributed over the conjugated system.
Table 2: Representative Frontier Molecular Orbital Energies for a Phenol Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These are typical energy ranges for organic molecules and would need to be calculated specifically for this compound.
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure and electronic properties.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra.
IR (Infrared): The calculation of vibrational frequencies helps in the interpretation of experimental IR spectra, allowing for the identification of characteristic functional groups and vibrational modes.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
For instance, in the study of flavanol-2,4-dinitrophenylhydrazone, DFT calculations were used to perform a conformational analysis and the minimum energy conformer was then used for further DFT exploration, including spectral analysis. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of systems, including conformational changes, solvent effects, and interactions with other molecules.
For this compound, an MD simulation in a solvent (e.g., water) could reveal:
Solvation Structure: How water molecules arrange around the solute.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds with the solvent and within the molecule itself.
A molecular dynamics simulation was performed for certain 5-substituted 1H-tetrazole derivatives to investigate their tendency for binding with the active sites of a protein. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways.
For a phenol derivative like this compound, computational studies could investigate various reactions, such as oxidation of the phenol group. A theoretical study on the reaction mechanism of phenol with hydroxyl radicals using DFT identified four possible reaction paths. researchgate.net Such an approach for the target molecule could provide valuable information on its reactivity and potential degradation pathways.
Ligand-Protein Interaction Modeling (General Principles, not specific to biological effects)
Ligand-protein interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. nih.gov This method is fundamental in structure-based drug design. nih.gov
The general principles of ligand-protein interaction modeling involve:
Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the protein and the ligand.
Docking Simulation: Placing the ligand in the binding site of the protein and sampling different orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity for each pose and rank the different binding modes.
Molecular docking studies with a specific receptor disclosed the lowest binding energy for a dimethoxyphenyl derivative. nih.gov Following the docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the binding mode.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and a protein's binding site. Subsequent binding energy calculations then estimate the strength of this interaction.
While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the general principles of such studies can be outlined. A typical workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of a Receptor: A biological target, such as an enzyme or receptor implicated in a disease, would be chosen. Its 3D structure would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock, Gold, or Glide, the ligand would be placed into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: The different poses of the ligand would be "scored" based on how well they fit and interact with the receptor. The pose with the best score, representing the most likely binding mode, would be analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The binding energy, often expressed in kcal/mol, quantifies the affinity of the ligand for the receptor. A lower binding energy typically indicates a more stable and favorable interaction.
Interactive Data Table: Illustrative Binding Energy Data
The following table is a hypothetical representation of data that would be generated from such a study to illustrate the concept. No actual experimental or computational data for this specific compound was found in the public domain.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Enzyme A | -8.5 | -9.2 | TYR82, SER120, PHE210 |
| Receptor B | -7.9 | -8.5 | LEU45, VAL67, TRP150 |
| Enzyme C | -6.2 | -6.8 | ALA99, ILE101, PRO134 |
Supramolecular Assembly Exploration
Supramolecular chemistry focuses on chemical systems made up of a discrete number of molecules. The study of supramolecular assembly explores how molecules of this compound might self-assemble through non-covalent interactions to form larger, ordered structures. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
Theoretical studies in this area would employ computational methods like Density Functional Theory (DFT) or molecular dynamics simulations to investigate the formation and stability of potential assemblies. Researchers would analyze dimers, trimers, and larger clusters of the molecule to identify the most stable arrangements.
Key aspects of such an exploration would include:
Identification of Interaction Sites: The phenol group is a strong hydrogen bond donor and acceptor, while the tetrahydropyridine ring can also participate in various non-covalent interactions. The aromatic phenol ring can engage in π-π stacking.
Calculation of Interaction Energies: The strength of the interactions holding the supramolecular assembly together would be calculated to determine the stability of different arrangements.
Simulation of Assembly Dynamics: Molecular dynamics simulations could be used to observe the process of self-assembly over time, providing insights into the mechanisms and pathways of formation.
Interactive Data Table: Hypothetical Supramolecular Interaction Energies
This table provides a hypothetical example of the kind of data that would be generated from a computational exploration of the supramolecular assembly of this compound.
| Assembly Type | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Dimer (Head-to-Tail) | Hydrogen Bond (O-H···N) | -7.8 |
| Dimer (Stacked) | π-π Stacking | -4.5 |
| Trimer (Cyclic) | Hydrogen Bonds | -18.2 |
Synthetic Strategies and Structural Diversity of 2 1,2,3,6 Tetrahydropyridin 5 Yl Phenol Derivatives and Analogs
Modification of the Tetrahydropyridine (B1245486) Ring
The tetrahydropyridine ring offers multiple sites for structural alteration, including the nitrogen atom, the unsaturated carbon atoms of the double bond, and the adjacent saturated carbons.
N-Substitution Patterns
The secondary amine nitrogen of the tetrahydropyridine ring is a key site for introducing a variety of substituents, significantly altering the polarity, steric bulk, and basicity of the molecule. Standard synthetic methodologies for N-functionalization are readily applicable.
N-Alkylation: This is commonly achieved by reacting the parent tetrahydropyridine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. This reaction introduces simple alkyl or more complex arylalkyl groups.
N-Acylation: Acyl groups can be installed by treating the tetrahydropyridine with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). This converts the basic nitrogen into a neutral amide functionality. Reductive amination is another viable route, where the tetrahydropyridine reacts with an aldehyde or ketone in the presence of a reducing agent.
N-Arylation: While more challenging, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.
These N-substitution strategies have been employed to synthesize a wide array of tetrahydropyridine derivatives. ufms.brnih.gov For instance, the synthesis of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines involves the reduction of N-substituted pyridinium (B92312) ylides, which are formed from the reaction of N-amino-3-ethylpyridinium mesitylenesulfonate with various substituted acid chlorides. masterorganicchemistry.commdpi.com
Table 1: Examples of N-Substitution Modifications on the Tetrahydropyridine Ring
| Modification Type | Reagents | Resulting N-Substituent |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I), K₂CO₃ | Methyl (-CH₃) |
| N-Alkylation | Benzyl Bromide (BnBr), Et₃N | Benzyl (-CH₂Ph) |
| N-Acylation | Acetyl Chloride (CH₃COCl), Pyridine | Acetyl (-COCH₃) |
| N-Sulfonylation | Tosyl Chloride (TsCl), NaOH | Tosyl (-SO₂C₇H₇) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl (-CH(CH₃)₂) |
Substitution on the Unsaturated Positions (C3, C4, C5, C6)
The endocyclic double bond (between C5 and C6) and the adjacent allylic (C4) and vinylic positions provide opportunities for further functionalization, leading to a range of structurally diverse analogs.
Hydrogenation: The most straightforward modification is the catalytic hydrogenation of the C5-C6 double bond to yield the corresponding 2-(piperidin-5-yl)phenol derivative. This transformation saturates the ring, altering its conformation and removing the planarity associated with the double bond. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are typically effective for this purpose. researchgate.netscholaris.cadicp.ac.cnchemrxiv.orgacs.org The reduction of substituted pyridines can lead to various isomers, including 1,4,5,6-tetrahydropyridines. acs.orgacs.org
Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. wikipedia.org This typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond, forming a dihalogenated piperidine (B6355638) derivative. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com
Epoxidation and Dihydroxylation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles. Dihydroxylation, to form a diol, can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxide hydrolysis for anti-dihydroxylation.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.commasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and base would yield a piperidinol, with the hydroxyl group at either the C5 or C6 position. documentsdelivered.commdpi.com
C4-Alkylation: The allylic C4 position is a potential site for functionalization. Strategies for the direct C4-alkylation of pyridines and their derivatives have been developed, often involving radical-mediated Minisci-type reactions or deprotonation-alkylation sequences. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net These methods could potentially be adapted to introduce alkyl groups at the C4 position of the tetrahydropyridine ring.
Table 2: Potential Modifications at Unsaturated Positions of the Tetrahydropyridine Ring
| Reaction Type | Reagents | Functional Group Added/Modified | Position(s) |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkene to Alkane | C5, C6 |
| Bromination | Br₂ in CCl₄ | Vicinal Dibromide | C5, C6 |
| Epoxidation | m-CPBA | Epoxide | C5, C6 |
| syn-Dihydroxylation | OsO₄, NMO | Vicinal Diol (syn) | C5, C6 |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) | C5 or C6 |
Ring Contraction and Expansion Analogs
Altering the size of the heterocyclic ring from a six-membered tetrahydropyridine to a five-membered pyrrolidine (B122466) (ring contraction) or a seven-membered azepane (ring expansion) can lead to analogs with distinct conformational properties.
Ring Contraction to Pyrrolidine Analogs: A common strategy for the ring contraction of six-membered rings is the Favorskii rearrangement of an α-halo ketone derivative. Another modern approach involves the photo-promoted ring contraction of pyridines using silylborane, which proceeds through a 2-azabicyclo[3.1.0]hex-3-ene intermediate to afford pyrrolidine derivatives. scholaris.cadicp.ac.cnnih.govorganic-chemistry.orgsemanticscholar.org Adapting such methodologies would provide access to 2-(pyrrolidin-x-yl)phenol analogs.
Ring Expansion to Azepane Analogs: Ring expansion of piperidine derivatives to azepanes can be achieved through various rearrangement reactions. ut.ac.ir For instance, the Tiffeneau-Demjanov rearrangement, involving the treatment of a 2-(aminomethyl)piperidine (B33004) with nitrous acid, could be a viable route. More recent strategies include the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes, which could be adapted for heterocyclic systems. nih.govnih.govwikipedia.org These methods would yield 2-(azepan-x-yl)phenol structures.
Table 3: Ring Contraction and Expansion Strategies
| Transformation | Target Ring System | Key Reaction/Strategy |
|---|---|---|
| Ring Contraction | Pyrrolidine | Photo-promoted reaction with silylborane |
| Ring Expansion | Azepane | Tiffeneau-Demjanov Rearrangement |
Modification of the Phenol (B47542) Moiety
The phenol moiety is a classic aromatic system that can be modified at either the aromatic ring carbons via electrophilic substitution or by transforming the hydroxyl group itself.
Substitution on the Aromatic Ring
The hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. This allows for the regioselective introduction of a wide variety of substituents onto the phenyl ring, further diversifying the chemical library.
Halogenation: The phenol ring is highly activated and can be readily halogenated. Reaction with bromine water typically leads to polybromination. However, milder conditions, such as using N-bromosuccinimide (NBS) or bromine in a less polar solvent, can achieve selective monobromination at the positions ortho or para to the hydroxyl group.
Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO₂) onto the ring, yielding a mixture of ortho- and para-nitrophenols. nih.govyoutube.com More controlled nitration can be achieved using reagents like sodium nitrate (B79036) on wet silica (B1680970) gel, which offers milder, heterogeneous conditions. masterorganicchemistry.com Selective nitration to favor the para isomer can sometimes be achieved by first converting the phenol into a derivative with a bulky protecting group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. However, the reaction can be complicated by the phenol's hydroxyl group coordinating with the Lewis acid catalyst. acs.org To circumvent this, the Fries rearrangement of a phenolic ester can be used as an alternative to direct acylation. libretexts.orgyoutube.com
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. The reaction is temperature-dependent, with lower temperatures favoring the ortho-isomer and higher temperatures favoring the thermodynamically more stable para-isomer.
Table 4: Electrophilic Aromatic Substitution on the Phenol Ring
| Reaction | Reagent(s) | Substituent Introduced | Typical Position(s) |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | Bromo (-Br) | ortho, para |
| Nitration | Dilute HNO₃ | Nitro (-NO₂) | ortho, para |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl (-R) | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | ortho, para |
| Sulfonation | conc. H₂SO₄ | Sulfonic Acid (-SO₃H) | ortho, para |
Replacement of the Phenolic Hydroxyl Group
Replacing the phenolic hydroxyl group with other functionalities dramatically alters the hydrogen-bonding capabilities and electronic properties of the molecule.
Conversion to Ethers and Esters: The hydroxyl group can be easily converted into an ether via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or into an ester by reaction with an acyl chloride or anhydride. While these are derivatives, the resulting ethers or esters can sometimes be further transformed.
Conversion to Aryl Halides: Direct replacement of the hydroxyl group with a halogen is difficult. A common multistep strategy involves first converting the phenol into an aryl triflate (-OTf) by reaction with triflic anhydride. The triflate group is an excellent leaving group and can be displaced or used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. acs.orgmdpi.com The triflate can also be converted to the corresponding aryl halide. acs.orgyoutube.com
Deoxygenation: The hydroxyl group can be removed entirely to yield the corresponding phenyl derivative. One method involves converting the phenol into a heteroaryl ether (e.g., a pyridyl ether) followed by catalytic hydrogenation, which cleaves the C-O bond. wikipedia.org
Conversion to an Amino Group: While challenging, phenols can be converted to anilines. One route involves converting the phenol to its triflate, followed by a Buchwald-Hartwig amination. Another classic method is the Bucherer reaction, which is more effective for naphthols but can sometimes be applied to phenols under specific conditions.
Table 5: Strategies for Replacement of the Phenolic Hydroxyl Group
| Target Functional Group | Key Intermediate/Reaction | Reagents |
|---|---|---|
| Alkyl Group | Aryl Triflate | 1. Tf₂O, Pyridine; 2. R-Al(alkyl)₃, Pd catalyst |
| Aryl Halide (Br, I) | Aryl Triflate → Boronate Ester | 1. Tf₂O; 2. Pinacolborane, Pd catalyst; 3. CuBr₂ or NaI |
| Hydrogen (Deoxygenation) | Pyridyl Ether | 1. 2-chloropyridine, Base; 2. H₂, Pd/C |
| Amino Group (-NH₂) | Aryl Triflate | 1. Tf₂O, Pyridine; 2. Amine source, Pd catalyst (Buchwald-Hartwig) |
Heteroaryl Bioisosteres of the Phenol Ring
In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties, known as bioisosterism, is a widely used tactic to enhance a drug candidate's pharmacological profile. The phenol moiety, while crucial for the activity of many compounds, can be susceptible to metabolic processes such as glucuronidation and sulfation, potentially leading to poor pharmacokinetic properties. biologyinsights.comnih.gov Consequently, replacing the phenol ring in 2-(1,2,3,6-tetrahydropyridin-5-yl)phenol with heteroaryl bioisosteres is a key strategy to improve metabolic stability, modulate potency, and fine-tune selectivity. researchgate.net
The primary goal of introducing heteroaryl bioisosteres is to mimic the hydrogen bonding capability of the phenolic hydroxyl group while altering the electronic properties and metabolic susceptibility of the ring. biologyinsights.com A variety of five- and six-membered heterocyclic rings can serve as effective phenol surrogates. The selection of a particular bioisostere depends on the desired physicochemical properties and the specific interactions with the biological target.
Below is a table summarizing some common heteroaryl bioisosteres of the phenol ring and their key properties:
| Heteroaryl Bioisostere | Key Properties | Rationale for Use |
| Pyridinone | Can act as both hydrogen bond donor and acceptor. Modulates pKa compared to phenol. | Improves metabolic stability by blocking sites of oxidation. Can fine-tune receptor binding affinity. |
| Indazole | Bicyclic system that can mimic the steric bulk and hydrogen bonding of phenol. | Offers a different vector for substituent placement to explore structure-activity relationships. |
| Benzimidazolone | Provides a rigid scaffold with both hydrogen bond donor and acceptor capabilities. | Can enhance binding affinity through additional interactions and improved metabolic stability. researchgate.net |
| Oxazolone | Introduces additional heteroatoms, altering electronic distribution and potential for hydrogen bonding. | Can modulate selectivity and reduce susceptibility to oxidative metabolism. |
| Thiazolidinedione | Heterocycle with potential for multiple hydrogen bonding interactions. | May improve pharmacokinetic properties and introduce new binding interactions. openaccessjournals.com |
| Tetrazole | Acidic N-H group serves as a good mimic of the phenolic hydroxyl group. | Often enhances metabolic stability and can improve oral bioavailability. nih.gov |
| 1,2,3-Triazole | Can be synthesized with various substituents, allowing for fine-tuning of properties. | The nitrogen atoms can act as hydrogen bond acceptors, mimicking the phenolic oxygen. nih.gov |
| Hydroxyisoxazole | The hydroxyl group attached to the isoxazole (B147169) ring can mimic the phenolic OH. | The heterocyclic ring alters the electronic nature and metabolic profile compared to a simple phenol. nih.gov |
The synthesis of these heteroaryl analogs often involves cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the desired heteroaryl group to the tetrahydropyridine core. mit.eduorganic-chemistry.org The specific synthetic route depends on the chosen heteroaromatic system and the desired substitution patterns.
Development of Chiral this compound Analogsrsc.org
The introduction of chirality into drug molecules can have profound effects on their pharmacological activity, as enantiomers often exhibit different binding affinities, efficacies, and metabolic profiles. nih.gov For this compound analogs, the creation of a stereogenic center can lead to the development of more potent and selective compounds. This can be achieved through either asymmetric synthesis or the resolution of racemic mixtures.
Asymmetric Synthesis Approachesrsc.org
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the need for separating a racemic mixture. nih.gov Several strategies can be employed for the asymmetric synthesis of chiral this compound analogs.
One common approach involves the use of chiral catalysts in key bond-forming reactions. For instance, transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a pyridinium salt or a dihydropyridine, can establish the stereocenter in the tetrahydropyridine ring with high enantioselectivity. mdpi.com Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of tetrahydropyridines through cascade reactions. nih.gov
Another strategy is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This method allows for a high degree of stereocontrol.
Furthermore, substrate-controlled diastereoselective reactions can be employed, where a pre-existing stereocenter in the molecule influences the formation of a new stereocenter. A convenient method for preparing functionalized chiral tetrahydropyridine-3-carboxylates from nitriles in 68-90% enantiomeric excess (ee) has been developed using allylboration, followed by a conjugate addition-elimination and ring-closing metathesis. nih.gov
Chiral Resolution Techniques
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture, if it is acidic or basic, with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. numberanalytics.com Once separated, the resolving agent is removed to yield the pure enantiomers.
Chromatographic methods are also widely used for chiral resolution. Chiral column chromatography, using a chiral stationary phase (CSP), can effectively separate enantiomers based on their differential interactions with the CSP. numberanalytics.comresearchgate.net This technique can be applied on both analytical and preparative scales.
Enzymatic resolution is another powerful technique that takes advantage of the stereoselectivity of enzymes. mdpi.com An enzyme can be used to selectively catalyze a reaction on one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.
Combinatorial Chemistry Approaches for Scaffold Derivatizationcrsubscription.com
Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a library. amazonaws.comnih.gov This approach is particularly well-suited for the derivatization of a core scaffold like this compound to explore the structure-activity relationship (SAR) and identify lead compounds.
The basic principle of combinatorial chemistry is to systematically vary the substituents around a common core structure. amazonaws.com For the this compound scaffold, derivatization can be targeted at several positions, including the nitrogen of the tetrahydropyridine ring, the phenol ring, and any other available positions on the core structure.
Solid-phase synthesis is a cornerstone of combinatorial chemistry. crsubscription.com In this approach, the core scaffold is attached to a solid support, such as a polymer bead. A series of chemical reactions is then carried out to add different building blocks to the scaffold. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.govnih.gov
Diversity-oriented synthesis (DOS) is a strategy within combinatorial chemistry that aims to create libraries of structurally diverse and complex molecules, often inspired by natural products. rsc.orgnih.govcam.ac.uk This approach can be used to explore a wider range of chemical space and identify novel biological activities. For the this compound scaffold, DOS could involve transformations that modify the core ring structure itself, in addition to appendage diversity. nih.govacs.org
The "split-and-pool" synthesis method is a common technique used in combinatorial chemistry to generate large libraries efficiently. amazonaws.com In this method, the solid support beads are pooled, mixed, and then split into equal portions for the next reaction step with different building blocks. This process is repeated for each point of diversification, leading to a library where each bead carries a unique compound.
Broader Applications of the Tetrahydropyridine Phenol Scaffold in Chemical Synthesis and Materials Science Excluding Clinical/biological Effects
Utility as Building Blocks in Complex Molecule Synthesis
The tetrahydropyridine (B1245486) moiety is a prominent feature in numerous natural products and pharmacologically active compounds. auctoresonline.org The presence of both a nucleophilic nitrogen and a reactive double bond within the tetrahydropyridine ring of 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, coupled with the ortho-phenolic group, provides multiple sites for synthetic elaboration. This allows for its use as a foundational element in the construction of more intricate molecular architectures.
The synthesis of substituted tetrahydropyridines can be achieved through various methods, including one-pot multicomponent reactions. ufms.br For instance, the reaction of aldehydes, amines, and β-ketoesters can yield highly substituted 1,2,3,6-tetrahydropyridine (B147620) derivatives. ufms.br This highlights the accessibility of the core scaffold, which can then be further functionalized. The phenolic hydroxyl group can direct ortho-lithiation or be converted into a triflate, enabling cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The double bond in the tetrahydropyridine ring is susceptible to a range of transformations, such as hydrogenation to form the corresponding piperidine (B6355638), or electrophilic addition reactions. These reactions can be used to introduce additional functional groups or to create stereocenters, further increasing the molecular complexity. The combination of these reactive sites makes this compound a valuable starting material for the synthesis of diverse and complex molecules.
Table 1: Synthetic Transformations of the Tetrahydropyridine Scaffold
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
|---|---|---|---|
| Multicomponent Synthesis of Tetrahydropyridines | Aldehyde, Amine, β-ketoester, Lewis Acid Catalyst | Substituted 1,2,3,6-Tetrahydropyridines | Access to diverse scaffolds |
| Epoxidation | Pertrifluoroacetic Acid | Tetrahydropyridine Epoxides | Intermediate for substituted piperidines researchgate.net |
| Reduction of N-Acylpyridinium Salts | Sodium Borohydride | N-Acyl-1,2,3,6-tetrahydropyridines | Synthesis of functionalized heterocycles madridge.org |
Integration into Polymeric Structures
The bifunctional nature of this compound presents opportunities for its incorporation into polymeric materials. Both the phenol (B47542) and the secondary amine of the tetrahydropyridine ring can participate in polymerization reactions.
The phenolic hydroxyl group can be utilized in step-growth polymerization to form polyesters, polycarbonates, or polyethers. For example, it can react with diacyl chlorides or phosgene (B1210022) derivatives. Furthermore, oxidative polymerization of phenols is a known method to produce polyphenylene ethers, a class of high-performance thermoplastics. researchgate.net The reactivity of the phenol in this compound could be exploited in a similar fashion.
Table 2: Potential Polymerization Strategies
| Monomer Functionality | Polymerization Type | Potential Polymer Class | Key Properties |
|---|---|---|---|
| Phenolic Hydroxyl | Step-growth (e.g., with diacyl chlorides) | Polyesters | Thermal stability, mechanical strength |
| Phenolic Hydroxyl | Oxidative Coupling | Polyphenylene Ethers | High-performance thermoplastic |
| Tetrahydropyridine Nitrogen | Step-growth (e.g., with diepoxides) | Polyamidoamines | Adhesion, chelating properties |
Role in Catalyst Design or Ligand Development
The structure of this compound is well-suited for it to act as a ligand in coordination chemistry and catalysis. The presence of a soft nitrogen donor in the tetrahydropyridine ring and a hard oxygen donor from the phenolic group allows it to function as a bidentate ligand, forming stable chelate complexes with a variety of metal ions.
The combination of a nitrogen heterocycle and a phenol in a ligand framework is a common motif in catalyst design. The electronic properties of the resulting metal complex can be tuned by modifying the substituents on either the tetrahydropyridine or the phenol ring. This allows for the fine-tuning of the catalyst's reactivity and selectivity for specific chemical transformations.
While specific catalytic applications of this compound are not extensively documented, the broader class of phenol-containing ligands is widely used in catalysis. For example, palladium complexes with phenol-containing ligands have been used for C-H functionalization reactions. nih.gov The steric and electronic environment provided by the this compound scaffold could be beneficial for a range of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The nitrogen of the tetrahydropyridine could coordinate to a metal center, bringing the phenolic oxygen into close proximity to complete the chelation.
Table 3: Potential as a Bidentate Ligand
| Donor Atoms | Chelate Ring Size | Potential Metal Partners | Possible Catalytic Applications |
|---|
Precursors for Other Nitrogen Heterocycles
The tetrahydropyridine ring system is a versatile precursor for the synthesis of other nitrogen-containing heterocycles. The double bond within the 1,2,3,6-tetrahydropyridine ring of this compound can be subjected to various chemical transformations to modify the ring structure or to build upon it.
One such transformation is the epoxidation of the double bond. The resulting epoxide can then be opened by nucleophiles to introduce new functional groups, or it can be rearranged to form other heterocyclic structures. For example, the epoxidation of chiral 2- and 2,6-substituted 1,2,5,6-tetrahydropyridines has been shown to be a key step in the synthesis of substituted piperidines. researchgate.net The epoxide intermediates, though sometimes unstable, can be converted to allylic alcohols which serve as versatile synthons for further modifications. researchgate.net
Furthermore, the tetrahydropyridine ring can be a building block for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions involving the nitrogen atom or the double bond, it is possible to synthesize bicyclic or polycyclic nitrogen heterocycles. For instance, tandem reactions involving ynamides have been used to construct benzofused nitrogen heterocycles. nih.gov The strategic placement of functional groups on the this compound scaffold could enable similar intramolecular reactions, leading to the formation of novel and complex heterocyclic frameworks. The synthesis of phenanthridinones, for example, can be achieved through N-aryl coupling reactions, demonstrating a pathway for constructing fused systems. nih.gov
Table 4: Transformations to Other Nitrogen Heterocycles
| Starting Scaffold | Reaction | Resulting Heterocycle | Significance |
|---|---|---|---|
| 1,2,3,6-Tetrahydropyridine | Epoxidation and subsequent ring-opening | Substituted Piperidine | Access to a common and important heterocyclic core researchgate.net |
| 1,2,3,6-Tetrahydropyridine | Hydrogenation | Piperidine | Saturation of the heterocyclic ring |
Q & A
Basic: What synthetic routes are recommended for 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, and how is its purity validated?
Answer:
Synthesis typically involves coupling a phenol derivative with a functionalized tetrahydropyridine ring. For example, boronic acid cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for aryl-hetaryl bond formation, as seen in analogous syntheses of tetrahydropyridine-containing compounds . Key steps include:
- Reagent selection : Use tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive amines during coupling .
- Analytical validation :
- LCMS/HPLC : Monitor reaction progress and confirm molecular weight (e.g., LCMS m/z 243 [M+H-C4H9OCO]+) and purity (retention time analysis) .
- NMR : Assign stereochemistry and verify substitution patterns (e.g., 1H/13C NMR for aromatic protons and ring conformation) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound’s derivatives?
Answer:
Discrepancies in pharmacological data (e.g., anti-addiction vs. anti-inflammatory effects) may arise from:
- Structural variations : Subtle changes in substituents (e.g., glutarate vs. phenol groups) alter target binding. For example, 3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine glutarate shows specificity for nicotinic acetylcholine receptors .
- Experimental design :
- Dose-response studies : Optimize concentration ranges to avoid off-target effects.
- In vitro/in vivo correlation : Validate cellular assays with animal models (e.g., murine addiction studies) .
- Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for variability in receptor expression assays.
Basic: What factors critically influence reaction yield during synthesis?
Answer:
Yield optimization depends on:
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency .
- Temperature control : Maintain 80–100°C for Suzuki reactions to balance reactivity and side-product formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity product .
Advanced: Which computational models predict binding affinity for neurological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with nicotinic receptors. Focus on key residues (e.g., α4β2 subtype TrpB and TyrA) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS/AMBER).
- QSAR models : Corate electronic (HOMO/LUMO) and steric parameters (LogP) with IC50 values from patch-clamp electrophysiology data .
Basic: How is NMR spectroscopy applied to confirm stereochemistry?
Answer:
- 1H NMR coupling constants : Analyze vicinal protons on the tetrahydropyridine ring (e.g., J = 4–6 Hz for axial-equatorial relationships) .
- NOESY : Identify spatial proximity between phenol protons and tetrahydropyridine CH2 groups to assign chair vs. boat conformations.
- 13C DEPT : Differentiate quaternary carbons (e.g., aromatic vs. aliphatic regions) to verify substitution patterns.
Advanced: What strategies address metabolic stability contradictions in tetrahydropyridine analogs?
Answer:
- Cytochrome P450 profiling : Use human liver microsomes to identify major metabolic pathways (e.g., CYP2D6-mediated oxidation) .
- Isotope labeling : Track metabolic fate with 14C-labeled compounds in pharmacokinetic studies.
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to reduce oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
